2,4-Difluorophenyl isothiocyanate (CAS: 141106-52-7) is a highly reactive, fluorinated building block widely procured for the synthesis of thioureas, thiocarbamates, and nitrogen-sulfur heterocycles such as 1,2,4-triazoles [1]. The presence of fluorine atoms at the 2 and 4 positions imparts strong electron-withdrawing properties, significantly increasing the electrophilicity of the isothiocyanate carbon compared to unfluorinated analogs. This specific substitution pattern is highly valued in pharmaceutical and materials procurement because it predictably enhances the lipophilicity, metabolic stability, and target-binding affinity of downstream active pharmaceutical ingredients (APIs), while also providing unique electronic characteristics essential for analytical derivatization workflows [2].
Substituting 2,4-difluorophenyl isothiocyanate with the cheaper, more common phenyl isothiocyanate (PITC) or mono-fluorinated analogs (e.g., 4-fluorophenyl isothiocyanate) fundamentally compromises both process performance and downstream product efficacy [1]. In analytical workflows, the lack of the dual fluorine substitution reduces the acidity of the aromatic ring, which weakens the π-π interactions necessary to achieve baseline resolution in chiral chromatography [2]. In medicinal chemistry, replacing the 2,4-difluoro pattern disrupts critical steric fits and hydrogen-bonding networks within target binding pockets, often leading to a drastic reduction in the biological activity or oxidative stability of the final synthesized compounds[1].
When utilized as a pre-column derivatizing agent for α-amino acids, 2,4-difluorophenyl isothiocyanate yields substantially higher selectivity factors than standard alkyl or unsubstituted phenyl isothiocyanates [1]. The electron-withdrawing fluorine atoms increase the acidity of the aromatic moiety, which strengthens π-π interactions with the teicoplanin chiral stationary phase. This structural advantage allows selectivity factors to exceed 100, enabling efficient preparative-scale isolation that is unachievable with generic PITC[1].
| Evidence Dimension | Selectivity factor (α) in chiral HPLC |
| Target Compound Data | Selectivity factors > 100 for specific amino acid derivatives |
| Comparator Or Baseline | Alkyl isothiocyanates and non-halogenated PITC (lower resolution, frequent baseline separation failures) |
| Quantified Difference | Dramatic increase in selectivity factor enabling preparative-scale resolution |
| Conditions | Teicoplanin chiral stationary phase, methanol-based mobile phase |
Procurement of this specific fluorinated reagent is essential for analytical laboratories requiring baseline resolution of complex amino acid enantiomers that fail with standard PITC.
2,4-Difluorophenyl isothiocyanate is an optimal precursor for synthesizing hydrazinecarbothioamide and 1,2,4-triazole-3-thione derivatives with exceptional antioxidant activity [1]. In DPPH assays, compounds derived from this specific building block achieved ~97.18% inhibition at 250 µM, significantly outperforming industry standards like BHA and BHT. The 2,4-difluoro substitution stabilizes the free radicals on the nitrogen atoms via enhanced double conjugation, a property lacking in unfluorinated analogs [1].
| Evidence Dimension | DPPH radical inhibition rate (at 250 µM) |
| Target Compound Data | ~97.18% inhibition (IC50 ~39.39 µM) |
| Comparator Or Baseline | BHT (23.05% inhibition) and BHA (89.30% inhibition, IC50 ~51.62 µM) |
| Quantified Difference | >4-fold higher inhibition than BHT; ~24% lower IC50 than BHA |
| Conditions | DPPH radical scavenging assay, 250 µM concentration |
For materials and pharmaceutical procurement, selecting this specific building block yields downstream products with significantly higher oxidative stability than those derived from standard isothiocyanates.
In the development of IR-415 (DSA-00) antiviral derivatives, incorporating the 2,4-difluorophenyl moiety via 2,4-difluorophenyl isothiocyanate is critical for maximizing binding affinity to the Hepatitis B Virus (HBV) HBx protein [1]. Derivatives synthesized with this specific precursor demonstrate significant inhibition of viral DNA replication and HBsAg secretion, outperforming unfluorinated or mono-fluorinated analogs due to optimal steric fit and electronic interactions within the binding pocket [1].
| Evidence Dimension | Viral DNA replication inhibition and target binding affinity |
| Target Compound Data | High-affinity HBx interaction and significant HBsAg reduction |
| Comparator Or Baseline | Unsubstituted or mono-substituted phenyl isothiocyanate derivatives (lower affinity) |
| Quantified Difference | Enhanced binding affinity and improved cellular safety profile |
| Conditions | HepG2.2.15 and HepG2-hNTCP-C4 cell culture models |
Medicinal chemists must procure the 2,4-difluoro isomer to achieve the precise electronic and steric parameters required for effective protein inhibition, which cannot be replicated by generic phenyl isothiocyanates.
This compound is the preferred choice for derivatizing α-amino acids prior to HPLC analysis. Its strong electron-withdrawing nature enhances π-π interactions with chiral stationary phases, making it strictly necessary for preparative-scale enantioseparations where standard PITC fails to achieve baseline resolution [1].
It serves as a critical precursor for manufacturing hydrazinecarbothioamides and 1,2,4-triazole-3-thiones. The 2,4-difluoro substitution stabilizes nitrogen free radicals, making this compound the right choice for developing antioxidants that outperform commercial benchmarks like BHA and BHT[2].
In medicinal chemistry, it is procured to form the core thiourea pharmacophore in novel HBV inhibitors and other target-specific drugs. The specific 2,4-difluoro pattern is required to achieve the exact steric and electronic fit necessary for high-affinity binding to viral proteins such as HBx[3].
Corrosive;Irritant